4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including an ethoxy group, a fluoro substituent, a hydroxyethyl group, and an indole moiety
Mechanism of Action
Target of Action
Indole derivatives, which are part of the compound’s structure, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some indole derivatives have shown antiviral activity .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Some indole derivatives have shown antiviral activity in certain cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy and Fluoro Groups: The ethoxy and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Ethylation can be performed using ethyl iodide in the presence of a base, while fluorination can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: H₂ with a palladium catalyst, or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology and Medicine
Its indole moiety is known for its biological activity, which can be harnessed in drug design and development for treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the sulfonamide and indole groups.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-fluoro-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the indole moiety, which may reduce its biological activity.
4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)benzenesulfonamide: Similar structure but without the methyl group on the indole, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the 1-methyl-1H-indol-3-yl group in 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide distinguishes it from other compounds. This unique structure may enhance its biological activity and specificity, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-3-26-19-9-8-13(10-16(19)20)27(24,25)21-11-18(23)15-12-22(2)17-7-5-4-6-14(15)17/h4-10,12,18,21,23H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEVBQQZSKKMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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